molecular formula C10H10BrNO2 B13898655 (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13898655
M. Wt: 256.10 g/mol
InChI Key: ABTKHLULIDKVRJ-VIFPVBQESA-N
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Description

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the isoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different functional groups.

Scientific Research Applications

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and suppressing the NF-κB signaling pathway . This leads to the loss of mitochondrial membrane potential and the activation of pro-apoptotic proteins such as Bax, while down-regulating anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: Shares a similar structure but lacks the bromine atom.

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carboxylic acid group.

Uniqueness

The presence of both the bromine atom and the carboxylic acid group in (3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

(3S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1

InChI Key

ABTKHLULIDKVRJ-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)Br)C(=O)O

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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